4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane
Description
This compound (CAS: 1858289-63-0, molecular formula: C₃₀H₂₇BO₂S) is a pinacol boronate ester featuring a dibenzothiophene core substituted with a biphenyl group at the 6-position and a boronate ester at the 4-position . It is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aromatic systems for applications in materials science (e.g., OLEDs, organic semiconductors) and pharmaceuticals . The dibenzothiophene moiety enhances π-conjugation and electron-transport properties, making it valuable in optoelectronic materials .
Properties
Molecular Formula |
C30H27BO2S |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H27BO2S/c1-29(2)30(3,4)33-31(32-29)26-15-9-14-25-24-13-8-12-23(27(24)34-28(25)26)22-18-16-21(17-19-22)20-10-6-5-7-11-20/h5-19H,1-4H3 |
InChI Key |
HSNULBRJHDPIBZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(S3)C(=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves the borylation of a halogenated dibenzothiophene derivative bearing a biphenyl substituent. The key step is the formation of the boronate ester via transition-metal-catalyzed borylation or lithiation followed by reaction with boron reagents.
Method 1: Transition-Metal Catalyzed Miyaura Borylation
- Starting Material: 4-bromo-6-(4-phenylphenyl)dibenzothiophene
- Reagents: Bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., KOAc)
- Solvent: Dimethyl sulfoxide (DMSO) or 1,4-dioxane
- Conditions: Heating at 80-100°C under inert atmosphere (nitrogen or argon)
$$
\text{4-bromo-6-(4-phenylphenyl)dibenzothiophene} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}} \text{this compound}
$$
This method is widely used due to its high efficiency and mild conditions, yielding the desired boronate ester in good to excellent yields.
Method 2: Directed Lithiation Followed by Boronation
Step 1: Lithiation
- The halogenated dibenzothiophene derivative is treated with a strong base such as n-butyllithium (n-BuLi) at low temperatures (-78 to -100°C) to generate the aryllithium intermediate.
Step 2: Boronation
- The aryllithium intermediate is quenched with trialkyl borate (e.g., trimethyl borate, B(OMe)3) to form the boronic acid intermediate.
Step 3: Esterification
- The boronic acid is then converted to the pinacol boronate ester by reaction with pinacol.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Lithiation | n-BuLi (2.5 M in hexanes), THF, -100°C, 45 min | Strict inert atmosphere required |
| Boronation | Trimethyl borate, -100°C, 40 min | Quench with 5 N HCl at -100°C |
| Esterification | Pinacol, MgSO4 drying agent, room temperature | Purification by extraction and chromatography |
This multi-step approach allows precise control over regioselectivity and is useful when suitable halogenated precursors are unavailable.
Experimental Data Summary
| Method | Yield (%) | Key Reagents | Reaction Time | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| Pd-Catalyzed Miyaura Borylation | 75-90 | Pd(dppf)Cl2, B2pin2, KOAc | 12-24 h | 80-100 | High selectivity, scalable |
| Lithiation + Boronation | 60-80 | n-BuLi, B(OMe)3, Pinacol | Multi-step | -100 to RT | Requires cryogenic conditions |
| Direct C-H Borylation | 50-70 | Ir catalyst, B2pin2 | 6-12 h | 25-80 | Emerging, catalyst-dependent |
Notes on Purification and Characterization
- The final product is typically purified by column chromatography or recrystallization.
- Characterization includes NMR spectroscopy (^1H, ^13C, ^11B), mass spectrometry, and elemental analysis.
- Purity is generally ≥95%, suitable for use in further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Structural Analogues and Their Key Properties
The following table compares the target compound with structurally related pinacol boronate esters:
Stability and Electronic Properties
- Steric Effects : Bulky substituents (e.g., biphenyl in the target compound) enhance stability by reducing hydrolysis rates compared to smaller aryl groups (e.g., thiophene in ) .
- Electronic Effects : Electron-withdrawing groups (e.g., bromine in ) lower electron density at the boron center, slowing coupling reactivity but improving selectivity. The dibenzothiophene core in the target compound provides extended conjugation, beneficial for charge transport in optoelectronics .
Research Findings and Data
Table 1: Comparative Reactivity in Suzuki-Miyaura Couplings
Biological Activity
4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a dioxaborolane core with multiple substituents that enhance its chemical stability and biological interactions. The molecular formula is , with a molecular weight of approximately 352.45 g/mol. The structure is characterized by the presence of dibenzothiophene moieties which are known for their electron-rich nature and potential to interact with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the dibenzothiophene structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Cell Signaling Modulation : The compound has been shown to influence signaling pathways related to cell growth and apoptosis.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. The IC50 values were determined through MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
| HeLa (Cervical Cancer) | 10 |
These results indicate a promising potential for further development as an anticancer agent.
Mechanistic Studies
Mechanistic studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in Annexin V positive cells after treatment with the compound.
Toxicological Profile
While the biological activity is promising, it is essential to consider the toxicological profile. Initial assessments indicate moderate toxicity levels in vitro; however, further in vivo studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
